6-Mercaptopurine sulfonamide
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Overview
Description
6-Mercaptopurine sulfonamide is a derivative of 6-mercaptopurine, a well-known antineoplastic and immunosuppressive agent. This compound is of significant interest due to its potential applications in cancer treatment and its unique chemical properties. It is characterized by the presence of a sulfonamide group attached to the 6-mercaptopurine structure, which may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sulfonamide typically involves the introduction of a sulfonamide group to the 6-mercaptopurine molecule. One common method is the reaction of 6-mercaptopurine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets pharmaceutical-grade standards. Techniques such as recrystallization, chromatography, and solvent extraction are commonly employed.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the mercaptopurine moiety can be oxidized to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Mercaptopurine sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 6-mercaptopurine sulfonamide involves its incorporation into cellular nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cell division and proliferation, particularly in rapidly dividing cells such as cancer cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid, which inhibits further nucleotide synthesis.
Comparison with Similar Compounds
6-Mercaptopurine: The parent compound, widely used in cancer treatment.
6-Thioguanine: Another purine analog with similar antineoplastic properties.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Uniqueness: 6-Mercaptopurine sulfonamide is unique due to the presence of the sulfonamide group, which may enhance its pharmacokinetic properties and potentially reduce toxicity compared to its parent compound. This modification can lead to improved therapeutic outcomes and broaden its application in various medical and industrial fields.
Properties
CAS No. |
88511-80-2 |
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Molecular Formula |
C5H5N5O2S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
6-sulfanylidene-3,7-dihydropurine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S2/c6-14(11,12)5-9-3-2(4(13)10-5)7-1-8-3/h1H,(H2,6,11,12)(H2,7,8,9,10,13) |
InChI Key |
BIYHIPNRJXYTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)S(=O)(=O)N |
Origin of Product |
United States |
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